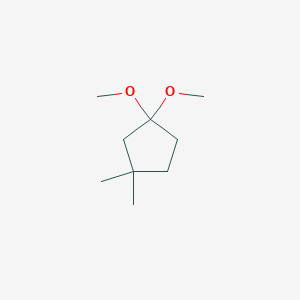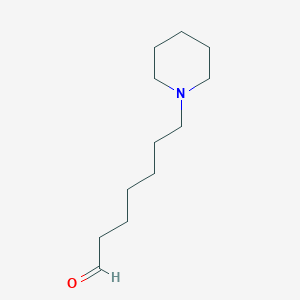
4-Chloro-2-cyclopropyl-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-methylpyridine is a heterocyclic organic compound with a molecular formula of C9H10ClN. This compound features a pyridine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a methyl group at the 6-position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-methylpyridine can be achieved through several methods, including:
Cyclopropylation of 4-chloro-6-methylpyridine: This involves the reaction of 4-chloro-6-methylpyridine with cyclopropyl halides under basic conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of 4-chloro-6-methylpyridine with cyclopropylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-2-cyclopropyl-6-methylpyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 4-chloro-2-cyclopropyl-6-methylpiperidine.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopropyl-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyclopropyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.
4-Chloro-2-cyclopropylpyridine: Lacks the methyl group, affecting its electronic properties.
2-Cyclopropyl-6-methylpyridine: Lacks the chlorine atom, altering its reactivity.
Uniqueness
4-Chloro-2-cyclopropyl-6-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-chloro-2-cyclopropyl-6-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
ZXVGKUIBCJQYPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)

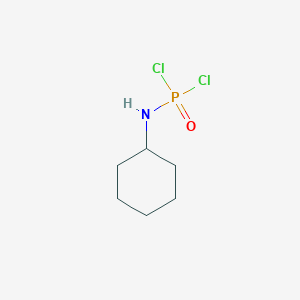
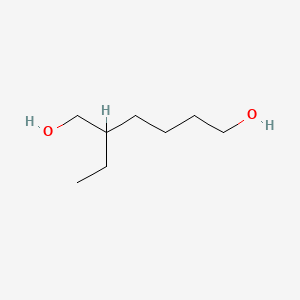
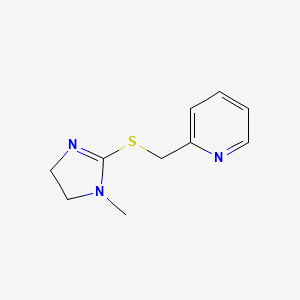
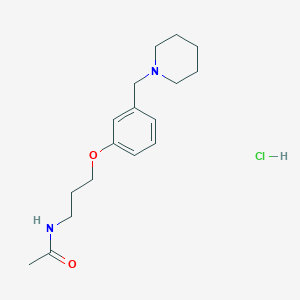
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
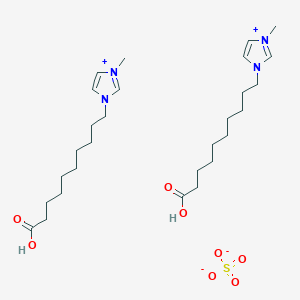
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)
![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)
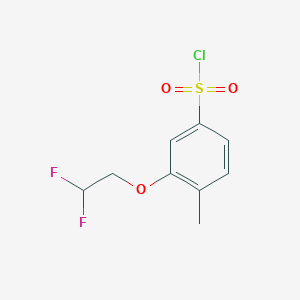
![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)
